molecular formula C9H13BN2O3 B11760126 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid

3-Amino-5-(dimethylcarbamoyl)phenylboronic acid

Katalognummer: B11760126
Molekulargewicht: 208.02 g/mol
InChI-Schlüssel: GCGGMSZPDVIZSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3 and a molecular weight of 208.02212 g/mol . This compound is characterized by the presence of an amino group, a dimethylcarbamoyl group, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrophenylboronic acid and dimethylcarbamoyl chloride.

    Reduction: The nitro group on the phenyl ring is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Carbamoylation: The amino group is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the dimethylcarbamoyl derivative.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(dimethylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and dimethylcarbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenylboronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(dimethylcarbamoyl)phenylboronic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-5-(dimethylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid moiety, which can form cyclic boronate esters with diol-containing molecules. This property is particularly useful in the development of sensors and in the design of boron-containing drugs that target specific biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-5-(dimethylcarbamoyl)phenylboronic acid is unique due to the presence of both an amino group and a dimethylcarbamoyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Eigenschaften

Molekularformel

C9H13BN2O3

Molekulargewicht

208.02 g/mol

IUPAC-Name

[3-amino-5-(dimethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C9H13BN2O3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,11H2,1-2H3

InChI-Schlüssel

GCGGMSZPDVIZSM-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)N)C(=O)N(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.